1,4-Dimethyl-1H-benzo[d][1,2,3]triazole
Description
Significance of Nitrogen Heterocycles in Contemporary Chemical Research
Nitrogen heterocycles are organic compounds containing a ring structure composed of atoms of at least two different elements, one of which must be nitrogen. These compounds are of paramount importance in contemporary science, forming the structural core of a vast array of biologically active molecules and functional materials.
The significance of these structures is underscored by their prevalence in pharmaceuticals; an analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that a majority, estimated to be as high as 75%, incorporate a nitrogen-containing heterocyclic moiety. This widespread use is attributed to the ability of the nitrogen atoms within these rings to form hydrogen bonds with biological targets such as enzymes and nucleic acids, a key interaction for therapeutic efficacy. Consequently, nitrogen heterocycles are integral to drugs with a wide range of applications, including antibacterial, antiviral, anticancer, and anti-inflammatory agents.
Beyond medicine, their applications are diverse and impactful. In agriculture, over 70% of modern crop protection agents, including advanced fungicides, herbicides, and insecticides, are based on nitrogen heterocyclic structures. In materials science, they serve as building blocks for functional polymers, dyes, and organic semiconductors used in applications like organic photovoltaics. Their unique chemical reactivity and structural diversity make them indispensable tools for organic synthesis, where they can act as intermediates, catalysts, or the final products in a multitude of chemical reactions.
Overview of 1,2,3-Triazoles and Benzo-Fused Triazoles
The 1,2,3-triazole is a five-membered heterocyclic ring containing three adjacent nitrogen atoms and two carbon atoms. It is an aromatic system, a characteristic that imparts significant stability. The parent 1H-1,2,3-triazole is a colorless liquid that is highly soluble in water. The development of efficient synthetic methods, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry," has revolutionized the synthesis of 1,4-disubstituted-1,2,3-triazoles, making this scaffold readily accessible for various applications. These derivatives are noted for their stability against hydrolysis, oxidation, and reduction.
Benzotriazole (B28993) is a bicyclic compound that results from the fusion of a benzene (B151609) ring with a 1,2,3-triazole ring. This fusion diminishes the aromatic character of the triazole portion, leading to higher reactivity compared to the monocyclic 1,2,3-triazoles. The parent compound, 1H-benzotriazole, is a white to light tan crystalline solid with a molecular weight of 119.12 g/mol . It is prepared by the diazotization of o-phenylenediamine (B120857) with sodium nitrite (B80452) in acetic acid.
Benzotriazoles are exceptionally versatile. They are perhaps most widely known for their extensive use as corrosion inhibitors, particularly for copper and its alloys, where they form a protective, passive layer on the metal surface. This property has led to their use in antifreeze, cooling systems, and aircraft deicing fluids. Furthermore, the benzotriazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Historical Context of 1,4-Dimethyl-1H-benzo[d]researchgate.netnih.govmdpi.comtriazole Research Landscape
The research history of 1,4-Dimethyl-1H-benzo[d] researchgate.netnih.govmdpi.comtriazole is intrinsically linked to the broader development and commercialization of benzotriazoles. The parent compound, benzotriazole, was first synthesized in the late 19th century. However, its significant industrial and scientific journey began in the late 1950s with the discovery and patenting of its potent anti-corrosive properties. researchgate.net This discovery propelled benzotriazoles into widespread commercial use. researchgate.net
Following this, research expanded to include various derivatives to enhance or modify the compound's properties. Among the most commercially important derivatives are the methyl-substituted benzotriazoles, collectively known as tolyltriazole (B104456). researchgate.net Tolyltriazole is typically a mixture of 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole and has been extensively used as a corrosion inhibitor in applications such as aircraft deicing fluids. researchgate.netcymitquimica.com
The study of specific dimethylated isomers like 1,4-Dimethyl-1H-benzo[d] researchgate.netnih.govmdpi.comtriazole arose from this broader interest in methylated benzotriazoles. The synthesis and characterization of specific isomers became a focus for understanding structure-activity relationships and exploring new applications. Research into the methylation of the benzotriazole ring, for instance, investigates the relative reactivity of the different nitrogen atoms, leading to the formation of various N-methylated isomers. rsc.org While extensive literature exists on the commercially produced tolyltriazole mixture, detailed historical accounts focusing specifically on the initial synthesis and characterization of the isolated 1,4-dimethyl isomer are less prominent. Its investigation is part of the ongoing exploration of the vast chemical space occupied by substituted benzotriazoles, driven by their proven utility in both industrial and pharmaceutical contexts.
Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethylbenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-4-3-5-7-8(6)9-10-11(7)2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBECZMHXXBSRML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N(N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,4 Dimethyl 1h Benzo D 1 2 3 Triazole and Analogues
Classic Approaches to 1,2,3-Triazole Ring Systems
The foundational methods for constructing the 1,2,3-triazole ring were established through the study of 1,3-dipolar cycloaddition reactions. These classic approaches, while groundbreaking, often face limitations in control and efficiency.
Huisgen 1,3-Dipolar Cycloaddition Reactions
The Huisgen 1,3-dipolar cycloaddition is a fundamental and powerful reaction for constructing five-membered heterocycles. sphinxsai.comorganic-chemistry.orgresearchgate.net First described in the early 1960s by Rolf Huisgen and his colleagues, this reaction involves the combination of a 1,3-dipole (a three-atom, 4-electron component) with a dipolarophile (a two-atom, 2-electron component). sphinxsai.comresearchgate.net For the synthesis of 1,2,3-triazoles, the reaction occurs between an organic azide (B81097) (the 1,3-dipole) and an alkyne (the dipolarophile). wikipedia.org
The mechanism is a concerted, pericyclic shift, similar in nature to the Diels-Alder reaction. sphinxsai.comorganic-chemistry.org This thermal process typically requires elevated temperatures to proceed and can be slow. beilstein-journals.org Despite its utility in forming the triazole core, the classical Huisgen cycloaddition suffers from significant drawbacks, including harsh reaction conditions and, most notably, a lack of regioselectivity. frontiersin.orgbeilstein-journals.org For the synthesis of benzotriazole (B28993) analogues, a variation of this reaction involves the cycloaddition of azides with a highly reactive benzyne (B1209423) intermediate. researchgate.net
Regioselectivity in 1,2,3-Triazole Synthesis: 1,4- vs. 1,5-Disubstituted Derivatives
A significant challenge of the classic thermal Huisgen cycloaddition is its poor regioselectivity when using unsymmetrical alkynes. frontiersin.org The reaction typically produces a mixture of both 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazole regioisomers. beilstein-journals.orgbeilstein-journals.orgnih.gov The lack of control over which nitrogen atom of the azide bonds with which carbon atom of the alkyne limits the synthetic utility of the uncatalyzed reaction. nih.gov
The ability to selectively synthesize one regioisomer over the other is crucial, as the substitution pattern heavily influences the chemical and biological properties of the resulting triazole. nih.gov While the 1,4- and 1,5-isomers are structurally similar, their synthesis often requires distinct catalytic systems. nih.gov The synthesis of 1,5-disubstituted 1,2,3-triazoles is generally considered more challenging to achieve with high regioselectivity compared to their 1,4-disubstituted counterparts. researchgate.net This limitation was the primary motivation for the development of catalyzed versions of the reaction, which offer precise control over the isomeric outcome. nih.gov
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in 1,4-Dimethyl-1H-benzo[d]nih.govsphinxsai.comresearchgate.nettriazole Synthesis
The discovery of metal catalysis revolutionized 1,2,3-triazole synthesis, transforming the Huisgen cycloaddition into a highly reliable and regioselective process. This advancement, central to the field of "click chemistry," provides exclusive access to 1,4-disubstituted triazoles.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful and widely used reaction that addresses the primary limitations of the thermal Huisgen cycloaddition. beilstein-journals.org Discovered independently by the groups of Meldal and Sharpless, this reaction is a cornerstone of click chemistry due to its high efficiency, mild reaction conditions, and exceptional regioselectivity. beilstein-journals.orgnih.gov The CuAAC reaction exclusively yields 1,4-disubstituted 1,2,3-triazoles, avoiding the formation of the 1,5-isomer. nih.govresearchgate.net
The reaction proceeds under various conditions, tolerating a wide range of functional groups and solvents, including water. beilstein-journals.orgbeilstein-journals.org The catalyst, copper(I), is often generated in situ from the reduction of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270). beilstein-journals.orgnih.gov This robust methodology allows for the covalent linking of diverse molecular building blocks with high yields. nih.gov
Ligand-Accelerated CuAAC Methodologies
The efficiency and stability of the CuAAC catalytic system can be significantly enhanced through the use of accelerating ligands. These ligands coordinate to the copper(I) center, which serves several key functions: stabilizing the catalytically active Cu(I) oxidation state against oxidation and disproportionation, preventing the formation of inactive polymeric copper complexes, and increasing the reaction rate. researchgate.nettcichemicals.com
A variety of nitrogen-containing ligands have been developed and proven effective. Tris(triazolylmethyl)amine (TBTA) and its water-soluble derivatives, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), are among the most common and effective ligands. tcichemicals.comnih.gov Polybenzimidazole ligands have also been shown to be superior catalysts under certain conditions. nih.govnih.gov The choice of ligand can be critical for optimizing the reaction, especially in demanding applications like bioconjugation, where low catalyst loading and biocompatibility are essential. tcichemicals.comnih.gov The proper ligand not only accelerates the cycloaddition but also protects sensitive substrates from potential damage by reactive oxygen species that can be generated in the reaction mixture. nih.gov
| Ligand Type | Example(s) | Key Features |
| Tris(triazolylmethyl)amines | TBTA, THPTA | Highly effective at stabilizing Cu(I); THPTA is water-soluble for biological applications. tcichemicals.comnih.gov |
| Polybenzimidazoles | (BimH)₃ | Can be superior to TBTA under low catalyst loading conditions. nih.govnih.gov |
| Pyridinyl-triazoles | N/A | Found to be superior ligands, allowing for low catalyst loadings and ambient temperature reactions. researchgate.net |
| Tris(pyridylmethyl)amines | TPA | Well-known copper ligands that provide moderate rate acceleration. nih.gov |
Solvent Systems and Reaction Condition Optimization
The CuAAC reaction is renowned for its versatility and compatibility with a wide array of solvents and conditions. beilstein-journals.org While the reaction can proceed under solvent-free conditions, the choice of solvent can significantly affect reaction rates and yields. researchgate.net Polar solvents such as dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), ethanol (B145695) (EtOH), and dimethyl sulfoxide (B87167) (DMSO) often accelerate the reaction. researchgate.netbeilstein-journals.org Water is also an effective solvent, although the limited solubility of many organic substrates can be a practical constraint. beilstein-journals.org To address this, greener, biomass-derived solvents like Cyrene™ have been explored as effective and more sustainable alternatives to traditional polar aprotic solvents. beilstein-journals.org
Optimization of the CuAAC reaction involves several factors, as summarized in the table below. The copper source is a critical parameter, with both Cu(I) and Cu(II) salts (used with a reductant) being effective. beilstein-journals.org Temperature, catalyst loading, and the presence of additives or bases can also be tuned to maximize efficiency. researchgate.netmdpi.com For instance, while external bases are often unnecessary, certain protocols may include them to facilitate the deprotonation of the terminal alkyne. nih.gov
| Parameter | Options | Effect on Reaction |
| Copper Source | CuI, CuBr, CuSO₄/NaAsc, Cu(OAc)₂ | The choice of copper salt can impact reaction efficiency; Cu(I) salts are directly active, while Cu(II) salts require an in-situ reducing agent. researchgate.netbeilstein-journals.org |
| Solvent | Water, t-BuOH/H₂O, DMF, DMSO, EtOH, Cyrene™ | Polar solvents generally accelerate the reaction. Water is ideal but limited by substrate solubility. researchgate.netbeilstein-journals.orgmdpi.com |
| Temperature | Room Temperature to Mild Heating | The reaction is often rapid at room temperature, but gentle heating can increase the rate for less reactive substrates. mdpi.com |
| Additives | Amines (e.g., DIPEA), Aminoguanidine | Amines can act as ligands or bases. Aminoguanidine can intercept byproducts of ascorbate oxidation in bioconjugation. nih.govmdpi.com |
| Catalyst Loading | 0.1 mol% to 20 mol% | Low catalyst loadings are often sufficient, especially with accelerating ligands, enhancing the "green" profile of the reaction. researchgate.netmdpi.com |
One-Pot and Multicomponent Strategies
To enhance synthetic efficiency and atom economy, the CuAAC reaction is frequently integrated into one-pot and multicomponent reaction (MCR) sequences. beilstein-journals.org These strategies avoid the need to isolate and purify intermediates, thereby saving time, reagents, and solvents. researchgate.net In a typical one-pot process, one of the reactants (either the azide or the alkyne) is generated in situ and is immediately consumed in the subsequent cycloaddition step. nih.gov
Several powerful one-pot strategies have been developed. For example, an organic halide can be converted to an organic azide using sodium azide, which then reacts with an alkyne in the same vessel. researchgate.net Another elegant approach involves the in-situ formation of a terminal alkyne via a Sonogashira cross-coupling reaction, followed by desilylation and a final CuAAC reaction with an azide. nih.gov These multicomponent approaches allow for the rapid assembly of structurally complex 1,2,3-triazoles from simple and readily available starting materials, making them highly valuable in combinatorial chemistry and drug discovery. frontiersin.orgnih.govbeilstein-journals.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and Other Metal-Catalyzed Methods
While copper-catalyzed azide-alkyne cycloaddition (CuAAC) famously yields 1,4-disubstituted 1,2,3-triazoles, ruthenium catalysis offers a complementary regioselectivity, providing access to 1,5-disubstituted isomers. acs.orgnih.gov This alternative pathway is crucial for the synthesis of a broader range of triazole-containing compounds. Beyond ruthenium, palladium has also emerged as a versatile catalyst in triazole synthesis, enabling transformations that are not readily achievable with other metals.
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) has been established as a robust method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. acs.orgnih.gov This reaction complements the well-known CuAAC reaction, which predominantly forms the 1,4-isomer. acs.org The catalytic activity of a series of ruthenium(II) complexes has been evaluated, with [CpRuCl] complexes, such as CpRuCl(PPh3)2, CpRuCl(COD), and CpRuCl(NBD), being among the most effective. enamine.netrsc.org
In the presence of these catalysts, primary and secondary azides react with a wide range of terminal alkynes to selectively produce 1,5-disubstituted 1,2,3-triazoles. enamine.netrsc.org Notably, tertiary azides are significantly less reactive under these conditions. rsc.org A key advantage of the RuAAC is its ability to also facilitate the cycloaddition of organic azides with internal alkynes, which provides a route to fully-substituted 1,2,3-triazoles. enamine.netrsc.org
The proposed mechanism for the RuAAC reaction involves the oxidative coupling of the azide and alkyne reactants to form a six-membered ruthenacycle intermediate. enamine.netrsc.org In this intermediate, the initial carbon-nitrogen bond is formed between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. enamine.netrsc.org This is followed by reductive elimination, which yields the triazole product. enamine.netrsc.org Density functional theory (DFT) calculations support this mechanistic pathway and suggest that the reductive elimination step is rate-determining. enamine.netrsc.org
Table 1: Comparison of Ruthenium Catalysts in Azide-Alkyne Cycloaddition
| Catalyst | Substrates | Product | Selectivity | Reference |
|---|---|---|---|---|
| CpRuCl(PPh3)2 | Primary/Secondary Azides + Terminal Alkynes | 1,5-Disubstituted 1,2,3-Triazoles | High | enamine.net, rsc.org |
| CpRuCl(COD) | Primary/Secondary Azides + Terminal Alkynes | 1,5-Disubstituted 1,2,3-Triazoles | High | enamine.net, rsc.org |
| CpRuCl(NBD) | Primary/Secondary Azides + Terminal Alkynes | 1,5-Disubstituted 1,2,3-Triazoles | High | rsc.org |
This table is generated based on the textual data and provides a simplified overview. For detailed reaction conditions and yields, please refer to the cited sources.
Palladium catalysis offers a distinct approach to the synthesis and functionalization of 1,2,3-triazoles. One notable application is the direct C-H arylation of 1,4-disubstituted 1,2,3-triazoles, which provides a straightforward route to fully substituted triazoles with well-defined regiochemistry. acs.orgnih.gov This method is particularly valuable for the late-stage functionalization of pre-formed triazole rings. Palladium(II) acetate, in combination with a phosphine (B1218219) ligand such as triphenylphosphine, has been shown to be an effective catalytic system for this transformation. acs.org
Another significant palladium-catalyzed method involves the coupling of an azide with an alkenyl halide to form 1,2,3-triazoles. wikipedia.org This reaction proceeds via the oxidative addition of palladium to the carbon-halide bond of the alkenyl halide, followed by a series of steps including the involvement of the azide. Two potential pathways have been considered for this transformation: one involving the substitution of the halide by the azide followed by a palladium-promoted electrocyclization, and another involving a [3+2] cycloaddition of the azide anion with the vinylpalladium complex. wikipedia.org Experimental evidence suggests that the latter mechanism, involving the cycloaddition with the vinylpalladium intermediate, is more likely. wikipedia.org
Palladium catalysis has also been employed in the synthesis of 1,2,3-triazole-fused heterocycles through the annulation of 5-iodotriazoles. beilstein-journals.org This strategy highlights the versatility of iodinated triazoles as building blocks in palladium-catalyzed reactions such as Heck couplings and direct arylations. beilstein-journals.org
Metal-Free and Organocatalytic Synthetic Pathways for 1,2,3-Triazoles
In addition to metal-catalyzed methods, a variety of metal-free and organocatalytic approaches for the synthesis of 1,2,3-triazoles have been developed. These methods offer advantages in terms of cost, toxicity, and ease of product purification.
An organocascade process has been developed for the direct and selective preparation of 1,5-disubstituted 1,2,3-triazoles from readily available starting materials such as primary amines, enolizable ketones, and 4-nitrophenyl azide. organic-chemistry.org This method provides a metal-free route to this important class of triazoles.
Enolate-mediated organocatalytic [3+2]-cycloaddition reactions have also emerged as a powerful tool for the synthesis of highly functionalized 1,2,3-triazoles. researchgate.netrsc.org This approach has been successfully applied to the synthesis of benzothiazole (B30560) and benzoxazole (B165842) heterocyclic ring-containing 1,4,5-trisubstituted-1,2,3-triazoles from the corresponding ketones and aryl/alkyl-azides under ambient conditions. rsc.org
Furthermore, a multicomponent reaction of aldehydes, nitroalkanes, and sodium azide using anthranilic acid as an organocatalyst under microwave irradiation provides a green and efficient protocol for the synthesis of N-unsubstituted-4-aryl-1,2,3-triazoles. mdpi.com
A one-pot, amine-catalyzed method has been developed for the copper-free synthesis of functionalized bicyclic N-aryl-1,2,3-triazoles and N-arylbenzotriazoles from enones, aryl azides, and an oxidizing agent. This sequential process involves a [3+2]-cycloaddition followed by an oxidative aromatization, showcasing the utility of organocatalysis in the construction of complex heterocyclic systems.
Retrosynthetic Analysis of 1,4-Dimethyl-1H-benzo[d]enamine.netorganic-chemistry.orgacs.orgtriazole Scaffolds
A retrosynthetic analysis of 1,4-dimethyl-1H-benzo[d] enamine.netorganic-chemistry.orgacs.orgtriazole suggests several potential synthetic routes. The core benzotriazole structure can be disconnected through the triazole ring, leading to an ortho-disubstituted benzene (B151609) derivative.
One plausible disconnection is at the N-N bonds of the triazole ring, which points to an o-azido aniline (B41778) or a related precursor. Specifically, the target molecule, 1,4-dimethyl-1H-benzo[d] enamine.netorganic-chemistry.orgacs.orgtriazole, could be retrosynthetically derived from 3-methyl-2-azido-N-methylaniline. This intermediate could, in turn, be synthesized from 2,6-dinitrotoluene (B127279) through a series of reductions and diazotization/azidation reactions.
Alternatively, a key disconnection can be made by considering the formation of the triazole ring from an o-phenylenediamine (B120857) derivative. In this approach, the target molecule can be seen as arising from N1-methyl-3-methylbenzene-1,2-diamine. The cyclization of this diamine with a source of the third nitrogen atom, such as nitrous acid (generated in situ from sodium nitrite (B80452) and an acid), would lead to the formation of the benzotriazole ring. Subsequent methylation at the N1 position would then yield the final product.
A third approach involves the functionalization of a pre-existing benzotriazole scaffold. For instance, starting from 4-methyl-1H-benzo[d] enamine.netorganic-chemistry.orgacs.orgtriazole, N-methylation would provide the desired 1,4-dimethyl-1H-benzo[d] enamine.netorganic-chemistry.orgacs.orgtriazole. The starting 4-methylbenzotriazole can be synthesized from 3-methyl-o-phenylenediamine via diazotization.
Functionalization Reactions and Derivatization Strategies
The functionalization of the benzotriazole scaffold is crucial for the development of new derivatives with tailored properties. Various strategies have been explored to introduce functional groups onto both the benzene and triazole rings of the benzotriazole core.
The introduction of an aldehyde group, or formylation, onto the benzotriazole scaffold can be achieved through several methods. One common approach is N-formylation, where the formyl group is attached to one of the nitrogen atoms of the triazole ring.
N-Formylbenzotriazole itself is a stable and convenient reagent for the N- and O-formylation of various substrates. enamine.net Its synthesis can be achieved through the reaction of benzotriazole with formic acid in the presence of a coupling agent. A more environmentally friendly method involves the use of acetic formic anhydride (B1165640) to formylate benzotriazole under mild conditions, avoiding the need for coupling agents. acs.orgacs.org
For the introduction of a masked aldehyde group, which can be later deprotected to reveal the aldehyde functionality, 2-benzotriazolyl-1,3-dioxolane has been developed as a novel formyl cation equivalent. organic-chemistry.org This reagent allows for the electrophilic formylation of organometallic reagents such as Grignard and organozinc reagents under mild conditions. organic-chemistry.org
Furthermore, tris(benzotriazole-1-yl)methane has been utilized as a reagent for the para-formylation of nitroarenes, which are typically unreactive towards such transformations due to the deactivating nature of the nitro group.
While direct C-formylation of the benzotriazole benzene ring can be challenging, it may be achieved through ortho-lithiation followed by quenching with a formylating agent, or through electrophilic aromatic substitution under forcing conditions, although the latter is less common due to the deactivating nature of the triazole ring. An alternative strategy would be to introduce the aldehyde group onto the o-phenylenediamine precursor prior to the cyclization to form the benzotriazole ring.
Phosphonic Acid Moiety Incorporation
The introduction of a phosphonic acid group into the 1,4-Dimethyl-1H-benzo[d] tandfonline.comtandfonline.comtolyltriazole-benzotriazole.comtriazole scaffold, or its analogues, is a key chemical modification. This functional group can significantly alter the molecule's properties, including its acidity and potential for further chemical transformations. A primary strategy for forging the crucial carbon-phosphorus (C-P) bond in the synthesis of benzotriazole phosphonates is through a variant of the Michaelis-Arbuzov reaction. wikipedia.orgnih.gov
This well-established reaction involves the interaction of a trialkyl phosphite (B83602) with an alkyl halide, resulting in the formation of a dialkyl phosphonate (B1237965). wikipedia.orgorganic-chemistry.org In the context of benzotriazole derivatives, this methodology has been successfully applied to synthesize dialkyl-(1-benzotriazolylmethyl)phosphonates. tandfonline.comtandfonline.com The synthesis is achieved by reacting 1-(chloromethyl)benzotriazole with sodium dialkyl phosphites, which proceeds smoothly to give the desired phosphonate products in good yields. tandfonline.comtandfonline.com
While specific literature detailing the phosphonomethylation of 1,4-Dimethyl-1H-benzo[d] tandfonline.comtandfonline.comtolyltriazole-benzotriazole.comtriazole is not abundant, the synthetic route can be logically extended from the established procedures for unsubstituted benzotriazole. The general approach would first involve the synthesis of a halomethyl derivative of 1,4-Dimethyl-1H-benzo[d] tandfonline.comtandfonline.comtolyltriazole-benzotriazole.comtriazole. This intermediate would then be reacted with a trialkyl phosphite or a sodium dialkyl phosphite to yield the corresponding dialkyl (1,4-Dimethyl-1H-benzo[d] tandfonline.comtandfonline.comtolyltriazole-benzotriazole.comtriazol-1-yl)methylphosphonate. Subsequent hydrolysis of the resulting phosphonate ester under acidic conditions would then yield the target phosphonic acid.
The reaction of 1-(chloromethyl)benzotriazole with various sodium dialkyl phosphites has been shown to be an effective method for producing Horner-Emmons reagents, which are valuable intermediates in organic synthesis. tandfonline.com The yields for these reactions are reported to be satisfactory. tandfonline.com
Below is a data table summarizing the synthesis of dialkyl-(1-benzotriazolylmethyl)phosphonates, which serves as a model for the analogous reaction with 1,4-Dimethyl-1H-benzo[d] tandfonline.comtandfonline.comtolyltriazole-benzotriazole.comtriazole derivatives.
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-(Chloromethyl)benzotriazole | Sodium diethyl phosphite | Diethyl-(1-benzotriazolylmethyl)phosphonate | Good | tandfonline.comtandfonline.com |
| 1-(Chloromethyl)benzotriazole | Sodium dimethyl phosphite | Dimethyl-(1-benzotriazolylmethyl)phosphonate | Good | tandfonline.com |
| 1-(Chloromethyl)benzotriazole | Sodium di-n-butyl phosphite | Dibutyl-(1-benzotriazolylmethyl)phosphonate | Good | tandfonline.com |
The synthesis of the phosphonic acid itself would typically involve a final hydrolysis step of the dialkyl phosphonate ester. This is commonly achieved by treatment with a strong acid, such as hydrochloric acid, or through a two-step procedure known as the McKenna reaction, which utilizes bromotrimethylsilane (B50905) followed by methanolysis. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 1,4 Dimethyl 1h Benzo D 1 2 3 Triazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR, COSY, HSQC, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For dimethylbenzotriazole derivatives, ¹H and ¹³C NMR, along with two-dimensional techniques, provide unambiguous structural assignments.
¹H-NMR Spectroscopy is used to identify the number and environment of hydrogen atoms. In a typical ¹H-NMR spectrum of a 1,4-dimethyl-1H-benzotriazole derivative, distinct signals are expected for the two methyl groups and the aromatic protons on the benzene (B151609) ring. The N-methyl group (N1-CH₃) would typically appear as a singlet in the range of δ 4.0-4.5 ppm, while the C-methyl group (C4-CH₃) would resonate further upfield, likely as a singlet around δ 2.5 ppm. The three aromatic protons would appear in the downfield region (δ 7.0-8.0 ppm), with their multiplicity (doublet, triplet) and coupling constants determined by their positions relative to each other.
¹³C-NMR Spectroscopy provides information about the carbon skeleton. The spectrum would show distinct signals for the two methyl carbons, the aromatic carbons, and the two carbons of the triazole ring that are part of the fused system. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups. For instance, a DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent.
The following table shows representative ¹H and ¹³C NMR chemical shift data for related benzotriazole (B28993) derivatives, illustrating the expected ranges for different protons and carbons. researchgate.netpreprints.orgbeilstein-journals.org
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| N-CH₃ | 4.1 - 4.4 | 30 - 35 |
| Ar-CH₃ | 2.3 - 2.6 | 15 - 22 |
| Aromatic-H | 7.2 - 8.1 | - |
| Aromatic-C | - | 110 - 135 |
| Aromatic Quaternary-C | - | 140 - 150 |
2D NMR Techniques such as COSY and HSQC are essential for confirming connectivity. mdpi.comresearchgate.net
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling interactions. For a 1,4-dimethyl-1H-benzotriazole, COSY would show correlations between adjacent aromatic protons, helping to definitively assign their positions on the benzene ring. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence) maps protons directly to the carbons they are attached to (¹JCH). This technique would be used to correlate the N-methyl proton signal to its corresponding carbon, the C-methyl protons to their carbon, and each aromatic proton to its respective carbon atom on the benzene ring. mdpi.comresearchgate.net
Mass Spectrometry (MS and HRMS) for Molecular Confirmation
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and provide information about its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. beilstein-journals.orgrsc.org
For 1,4-Dimethyl-1H-benzo[d] nist.govmassbank.eumdpi.comtriazole (C₈H₉N₃), the expected exact mass can be calculated. HRMS analysis would confirm this elemental composition by providing a measured m/z value that matches the calculated value to within a few parts per million (ppm). rsc.org
Electron Ionization Mass Spectrometry (EI-MS) of related N-methylated benzotriazoles shows a prominent molecular ion peak (M⁺). nist.gov A characteristic fragmentation pathway for benzotriazoles involves the loss of a molecule of nitrogen (N₂), resulting in a significant fragment ion at [M-28]⁺. nist.govnist.gov Further fragmentation could involve the loss of the methyl group ([M-15]⁺) or successive loss of N₂ and HCN.
The table below presents HRMS data for several benzotriazole derivatives, demonstrating the high accuracy of this technique in confirming molecular formulas. beilstein-journals.org
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| Derivative A | C₁₇H₁₇N₃O | 280.1444 | 280.1454 |
| Derivative B | C₁₉H₂₁N₃O | 316.1757 | 316.1764 |
| Derivative C | C₁₈H₁₈FN₃O | 312.1507 | 312.1513 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1,4-dimethyl-1H-benzotriazole would exhibit several characteristic absorption bands. researchgate.net
C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the two methyl groups would be observed in the 2850-3000 cm⁻¹ region.
C=C Stretching: Aromatic ring C=C stretching vibrations typically produce several bands in the 1450-1600 cm⁻¹ region.
N=N Stretching: The triazole ring N=N stretching vibration is expected in the 1580-1650 cm⁻¹ region, though it can be of weak to medium intensity.
Fingerprint Region: The region below 1400 cm⁻¹ contains a complex pattern of C-H bending and C-N stretching vibrations that are unique to the molecule.
The absence of a broad N-H stretching band (typically around 3100-3500 cm⁻¹) would confirm that the triazole nitrogen is substituted (i.e., methylated). researchgate.netnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information on the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The benzotriazole ring system is a chromophore that absorbs UV light. mdpi.com The UV-Vis spectrum is expected to show strong absorption bands corresponding to π → π* transitions of the fused aromatic and triazole rings. These transitions typically occur in the 200-300 nm range. The presence of methyl groups, which are weak auxochromes, may cause a small bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzotriazole parent compound. utoronto.ca
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions. mdpi.com
While the specific crystal structure of 1,4-Dimethyl-1H-benzo[d] nist.govmassbank.eumdpi.comtriazole is not described in the literature, analysis of related benzotriazole derivatives provides insight into the expected structural features. nih.govmdpi.com The benzotriazole ring system is typically planar. The analysis would confirm the substitution pattern, showing one methyl group attached to a nitrogen atom of the triazole ring and the other to a carbon atom of the benzene ring.
Key structural parameters that would be determined include:
Bond Lengths: C-C bonds within the benzene ring (approx. 1.36-1.40 Å), C-N bonds (approx. 1.33-1.38 Å), and N-N bonds (approx. 1.30-1.35 Å).
Bond Angles: The internal angles of the five- and six-membered rings, confirming their geometry.
Intermolecular Interactions: The packing of molecules in the crystal lattice is often governed by weak intermolecular forces such as C-H···N hydrogen bonds or π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov
The table below lists typical bond lengths for a related benzotriazole derivative as determined by X-ray crystallography. mdpi.com
| Bond | Bond Length (Å) |
| N1-N2 | 1.345 |
| N2-N3 | 1.301 |
| N1-C7a | 1.381 |
| N3-C3a | 1.384 |
| C4-C5 | 1.383 |
| C6-C7 | 1.380 |
Chemical Reactivity and Transformation Studies of 1,4 Dimethyl 1h Benzo D 1 2 3 Triazole
Cycloaddition Reactions Beyond Standard Click Chemistry
While the 1,2,3-triazole core is famously formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," the reactivity of the pre-formed benzotriazole (B28993) ring system in other types of cycloadditions is a subject of synthetic interest. For N-substituted benzotriazoles, such as the 1,4-dimethyl derivative, denitrogenative cyclization is a notable pathway. researchgate.net This process typically involves the thermal or photochemical extrusion of molecular nitrogen (N₂) to generate a reactive 1,3-diradical intermediate.
This diradical can then be trapped by various dienophiles or dipolarophiles in intermolecular cycloaddition reactions. Although specific studies detailing the participation of 1,4-Dimethyl-1H-benzo[d] acs.orgmdpi.comnih.govtriazole in these reactions are not extensively documented, the general mechanism for 1-substituted benzotriazoles provides a framework for its expected reactivity. The pyrolysis of 1-arylbenzotriazoles, for instance, leads to the formation of carbazoles through an intramolecular cyclization of the diradical intermediate, a reaction known as the Graebe-Ullmann reaction. researchgate.net
Table 1: Potential Non-Click Cycloaddition Pathways for 1-Substituted Benzotriazoles
| Reaction Type | Intermediate | Potential Product Class | Conditions |
|---|---|---|---|
| Thermal Denitrogenation | 1,3-Diradical | Carbazoles (intramolecular) | High Temperature / FVP |
| Photochemical Denitrogenation | 1,3-Diradical | Indoles, Pyrroloindoles | UV Irradiation (λ = 254 nm) |
| [3+2] Cycloaddition | Benzyne (B1209423) | Substituted Benzotriazoles | Benzyne Precursors |
FVP: Flash Vacuum Pyrolysis
Rearrangement Reactions and Tautomerism
Tautomerism is a key feature of the parent 1H-benzotriazole, which exists in equilibrium with its 2H-tautomer. However, in 1,4-Dimethyl-1H-benzo[d] acs.orgmdpi.comnih.govtriazole, the presence of a methyl group at the N1 position precludes the possibility of this common prototropic tautomerism. The molecule is locked in the 1H-isomeric form.
Despite the absence of N-H tautomerism, N-substituted benzotriazoles can undergo other types of structural rearrangements, particularly under thermal or photochemical conditions. The most significant of these is the Dimroth rearrangement. This reaction typically involves the translocation of heteroatoms within a heterocyclic ring system via a ring-opening and ring-closing sequence. rsc.org While the classic Dimroth rearrangement involves 1,3,7-triaza- and other heterocyclic systems, analogous rearrangements have been observed in the benzotriazole system, for instance, in the conversion of 4-amino-1-(arylsulfonyl)benzotriazoles to 4-[(arylsulfonyl)amino]benzotriazoles. acs.org
Another critical rearrangement for 1-substituted benzotriazoles is the Graebe-Ullmann reaction, which occurs under pyrolytic conditions. researchgate.net This reaction involves the extrusion of N₂ to form a diradical, which then undergoes intramolecular cyclization to yield carbazole (B46965) derivatives. The substitution pattern on both the benzotriazole and the N1-substituent influences the efficiency and outcome of the reaction.
Novel Reactions Involving Specific Reagents
The reactivity of 1,4-Dimethyl-1H-benzo[d] acs.orgmdpi.comnih.govtriazole can be influenced by specific reagents that promote unique transformations. Dimethyl sulfoxide (B87167) (DMSO), while often used as a polar aprotic solvent, can also participate directly in chemical reactions, particularly under acidic or high-temperature conditions where it can act as an oxidant. kyoto-u.ac.jp
In the context of heterocyclic chemistry, DMSO has been observed to facilitate oxidative cyclization reactions. nih.gov For instance, certain thiol-containing triazolium salts have been shown to undergo an oxidative cyclization in DMSO. While direct studies on the reaction of 1,4-Dimethyl-1H-benzo[d] acs.orgmdpi.comnih.govtriazole with DMSO are not prominent, carbocation-forming reactions in DMSO are well-documented. nih.gov If a reaction involving the benzotriazole derivative generates a carbocation intermediate, DMSO can act as a nucleophile to trap it, forming a transient oxosulfonium ion. This intermediate can then react further, often with trace amounts of water, to yield alcohol products.
Electrochemical Reactions and Processes
The electrochemical behavior of benzotriazoles is of significant interest, largely due to their widespread use as corrosion inhibitors, particularly for copper and its alloys. mdpi.com The N-atoms in the triazole ring can coordinate with metal surfaces, forming a protective film that inhibits corrosion processes.
Studies on benzotriazole and its derivatives, such as 5-methyl-1H-benzotriazole, show that they act as suppressors in copper electrodeposition, increasing the overpotential required for the process. mdpi.comcsu.edu.cn The electrochemical reduction of the benzotriazole ring itself has also been investigated. In acidic media, benzotriazole undergoes a two-electron reduction to produce o-aminophenylhydrazine. researchgate.net This process is pH-dependent, with lower pH values favoring the reduction.
For 1,4-Dimethyl-1H-benzo[d] acs.orgmdpi.comnih.govtriazole, the N1-methylation would likely alter its interaction with electrode surfaces compared to the unsubstituted parent compound. The presence of the N-methyl group could influence the orientation and packing of the molecule on the surface, potentially affecting the efficiency of protective film formation. The fundamental redox processes of the benzotriazole ring system, however, are expected to remain similar.
Table 2: Summary of Electrochemical Properties of Benzotriazole Derivatives
| Compound | Technique | Observation | Application | Reference |
|---|---|---|---|---|
| Benzotriazole (BTA) | Cyclic Voltammetry | Acts as a suppressor in Cu electrodeposition. | Corrosion Inhibition | mdpi.com |
| Benzotriazole (BTA) | Voltammetry | Two-electron reduction in acidic media. | Electroanalysis | researchgate.net |
| 5-methyl-1H-benzotriazole | Electrochemical Analysis | Higher corrosion inhibition efficiency than BTA. | Corrosion Inhibition | csu.edu.cn |
| N-substituted analogs | Voltammetry | Irreversible oxidation processes. | Synthetic Chemistry | nih.gov |
Advanced Research Applications of 1,4 Dimethyl 1h Benzo D 1 2 3 Triazole Derivatives
Ligand Chemistry and Coordination Complexes
The benzotriazole (B28993) moiety is a versatile building block in coordination chemistry due to the electron-donating capacity of its nitrogen atoms. bohrium.comresearchgate.net This allows benzotriazole and its derivatives to form stable complexes with a wide range of metal ions, leading to materials with interesting catalytic and structural properties. bohrium.com
Metal Complexes as Catalysts in Organic Reactions
Benzotriazole-based ligands have been successfully used to create coordination complexes that exhibit catalytic activity in various organic transformations. bohrium.com When coordinated with metal centers like copper(II), these ligands can form polynuclear clusters or coordination polymers that act as effective catalysts. bohrium.com For example, certain one-dimensional copper(II) coordination polymers constructed with benzotriazole-based linkers have demonstrated catalytic activity in organic reactions. bohrium.com Two copper(II) complexes incorporating a 3-methyl-5-pyridin-2-yl-1,2,4-triazole ligand have shown the ability to selectively catalyze the oxidation of styrene (B11656) to benzaldehyde. rsc.org Polymer-supported benzotriazoles have also been developed and used as recyclable catalysts for the synthesis of tetrahydroquinolines. ntu.edu.tw These findings highlight the potential for metal complexes derived from N-substituted benzotriazoles to serve as catalysts, leveraging the structural and electronic properties imparted by the benzotriazole ligand.
Versatile Ligands for Transition Metals (e.g., Iridium(III) Complexes, Copper Coordination Polymers)
N-substituted benzotriazole derivatives are highly effective and versatile ligands for a variety of transition metals, leading to the formation of structurally diverse coordination compounds. bohrium.comresearchgate.net The specific derivative and reaction conditions can direct the assembly of zero-dimensional polynuclear clusters, one-dimensional chains, or multi-dimensional coordination polymers. bohrium.comtandfonline.com
Iridium(III) Complexes: Phenyl-1H- tengerchemical.comirowater.commdpi.comtriazoles, synthesized via "click chemistry," have been employed as cyclometalating ligands for creating luminescent Iridium(III) complexes. researchgate.netnih.gov These complexes are of significant interest for applications in optoelectronic devices. bham.ac.uk By modifying the substituents on the triazole ring, researchers can tune the photophysical properties of the resulting iridium complexes, controlling characteristics like emission color and quantum efficiency. bham.ac.uknih.gov For instance, a series of neutral bis- and tris-cyclometalated Ir(III) complexes using 1-benzyl-4-(2,6-difluorophenyl)-1H-1,2,3-triazole as the ligand produced highly emissive compounds with emission colors in the blue to blue-green region and quantum yields as high as 76%. nih.gov
Copper Coordination Polymers: Benzotriazole and its N-substituted derivatives are particularly well-studied in copper chemistry. tandfonline.com They readily coordinate with copper ions to form a plethora of structures, from simple complexes to intricate coordination polymers. tandfonline.commdpi.com For example, 1-methylbenzotriazole (B83409) (1-Mebta) has been used in conjunction with azide (B81097) ligands to create a 1-D corrugated tape coordination polymer with copper(II). tandfonline.com The structure and dimensionality of these polymers can be influenced by factors such as the specific benzotriazole ligand, the metal salt used, and reaction conditions like temperature and solvent. mdpi.comresearchgate.net The resulting copper coordination polymers have shown potential applications in catalysis and magnetism. bohrium.comrsc.orgtandfonline.com
Below is a summary of photophysical data for selected Iridium(III) complexes featuring triazole-based ligands.
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| [Ir(1)₂(pytl-Me)]Cl | 335 | 510 | 0.021 |
| [Ir(2)₂(pytl-ada)]Cl | 335 | 510 | 0.035 |
| [Ir(1)(2)(pytl-ada)]Cl | 335 | 510 | 0.052 |
| [Ir(ppy)₂(pytl-ada)]Cl | 375 | 480 | 0.35 |
Data sourced from a study on luminescent ionic iridium complexes. bham.ac.uk
Materials Science Applications
The unique chemical structure of benzotriazole derivatives makes them valuable components in the development of advanced materials, including polymers, corrosion inhibitors, and optical materials.
Incorporation into Polymers and Dendrimers
Benzotriazole units can be incorporated into the backbone of polymers to create π-conjugated systems with specific electronic and optical properties. mdpi.com One method to achieve this is through palladium-catalyzed direct C-H cross-coupling polycondensation, which has been used to synthesize donor-acceptor (D-π-A) type conjugated polymers. mdpi.com These polymers, containing benzotriazole as the acceptor unit and various thiophene (B33073) derivatives as donor units, have been investigated for use as light-emitting layers in organic light-emitting diodes (OLEDs). mdpi.com Additionally, ethylenically unsaturated derivatives of 2-(2-hydroxyphenyl) benzotriazole can be copolymerized with monomers like styrene or vinyl chloride to provide the resulting polymer with "built-in" protection against UV degradation. google.com Researchers have also synthesized acrylic polymers with pendant benzotriazole groups to study their anticorrosive properties when included in protective coatings. crimsonpublishers.com
Role in Corrosion Inhibition for Metal Surfaces
Benzotriazole and its derivatives are renowned as highly effective corrosion inhibitors, particularly for copper and its alloys, but also for other metals like steel, zinc, and aluminum alloys. irowater.comjetir.orgijcsi.promdpi.com The primary mechanism of protection involves the chemisorption of the benzotriazole molecule onto the metal surface. tengerchemical.com The nitrogen atoms in the triazole ring donate lone-pair electrons to vacant d-orbitals of the metal atoms, forming strong coordinate bonds. tengerchemical.comirowater.com This interaction leads to the formation of a stable, thin, and insoluble polymeric complex film (e.g., [Cu(I)BTA]n) on the surface. tengerchemical.comjetir.org This protective layer acts as a physical barrier, isolating the metal from corrosive agents in the environment, such as oxygen, water, and chlorides. tengerchemical.commdpi.com On steel surfaces, benzotriazole forms a polymer-like iron-azole film approximately 2 nm thick, which is capable of inhibiting both uniform and localized corrosion. mdpi.commdpi.com The effectiveness of inhibition can be enhanced by introducing different substituents to the benzotriazole ring. jetir.org
The following table presents the inhibition efficiency of various triazole derivatives on mild steel in an acidic medium.
| Inhibitor Compound | Concentration (ppm) | Inhibition Efficiency (IE %) |
| BDBT | 50 | >95% |
| BPT | 400 | 95.8% |
| T3 | 250 | 94.2% |
| T4 | 250 | 96.1% |
Data compiled from studies on 1,2,3-triazole derivatives as corrosion inhibitors. mdpi.comnih.gov
Applications in Dyes, Pigments, and Optical Materials (e.g., Fluorescent Probes, Photostabilizers)
Derivatives of 2-(2-hydroxyphenyl)benzotriazole are widely used as UV absorbers and photostabilizers in plastics, coatings, and other polymeric materials to prevent degradation from sunlight exposure. gsconlinepress.compaint.org Their remarkable photostability is attributed to an efficient deactivation process following UV absorption. paint.orgrsc.org The process involves an excited-state intramolecular proton transfer (ESIPT), where a proton is transferred from the phenolic hydroxyl group to a nitrogen atom on the triazole ring. paint.orgrsc.org This is followed by rapid internal conversion to the ground state, dissipating the UV energy as heat without causing chemical change to the molecule. paint.org This photophysical cycle allows the compound to absorb harmful UV radiation repeatedly. rsc.org Furthermore, benzotriazole derivatives have been covalently linked to fluorescent dyes, such as 1,8-naphthalimides, to enhance their photostability for applications like wavelength conversion materials for solar energy utilization. rsc.org Stable four-coordinated benzotriazole-borane compounds have also been synthesized, yielding polycyclic N–B compounds with notable fluorescent properties suitable for chemical and biological applications. gsconlinepress.com
Chemical Biology and Medicinal Chemistry (Excluding Clinical Studies)
Derivatives of 1,4-Dimethyl-1H-benzo[d] nih.govnih.govmdpi.comtriazole are a subject of significant interest in chemical biology and medicinal chemistry. Researchers are actively exploring their synthesis and biological activities through in vitro studies, with a focus on developing novel therapeutic agents.
Design and Synthesis of Hybrid and Conjugate Structures
The design and synthesis of hybrid molecules incorporating the 1,4-Dimethyl-1H-benzo[d] nih.govnih.govmdpi.comtriazole scaffold represent a strategic approach in medicinal chemistry to develop new chemical entities with potentially enhanced pharmacological activities. This often involves the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reliable and efficient method for creating 1,4-disubstituted 1,2,3-triazole rings. mdpi.comnih.gov This reaction joins an azide-functionalized molecule with an alkyne-functionalized counterpart, resulting in a stable triazole linkage. mdpi.comnih.gov
This synthetic strategy allows for the combination of the benzotriazole moiety with other pharmacologically active scaffolds, such as benzodiazepines, to create novel fused heterocyclic systems. nih.govresearchgate.net The resulting hybrid structures are investigated for their potential to interact with various biological targets. The structural diversity of these conjugates is achieved by modifying the substituents on the reacting partners. For instance, different aryl azides can be reacted with various terminal alkynes to generate a library of triazole derivatives. nih.gov The characterization of these newly synthesized compounds is typically performed using spectroscopic methods like FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. nih.gov
Investigation of Biological Activities (In Vitro Studies)
The synthesized derivatives of 1,4-Dimethyl-1H-benzo[d] nih.govnih.govmdpi.comtriazole are subjected to a range of in vitro assays to determine their biological potential. These studies are crucial for identifying lead compounds for further development.
In the quest for new anticancer agents, derivatives of 1,4-Dimethyl-1H-benzo[d] nih.govnih.govmdpi.comtriazole have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The 1,2,3-triazole moiety is a key structural feature in many compounds with demonstrated anticancer properties. mdpi.comjcgtm.org
Researchers have synthesized series of 1,2,3-triazole-containing hybrids and tested their in vitro antiproliferative activity. researchgate.net For example, some novel 1,2,3-triazole linked tetrahydrocurcumin (B193312) derivatives have shown potent cytotoxic activity against human colon carcinoma (HCT-116) and human hepatoma carcinoma (HepG2) cell lines. nih.gov Similarly, other studies have reported the anticancer screening of 1,2,3-triazoles against a panel of cancer cell lines, including breast cancer (MCF-7). nih.govnih.gov The mechanism of action for some of these compounds is believed to involve the induction of apoptosis. researchgate.net
Below is a table summarizing the in vitro anticancer activity of selected 1,2,3-triazole derivatives against different cancer cell lines.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,4-dihydropyridine-based 1,2,3-triazole derivative | Caco-2 | 0.63 ± 0.05 | mdpi.com |
| 1,2,3-triazole-substituted andrographolide (B1667393) derivative | HCT116 | 1.2 - 4.8 | nih.gov |
| 1,2,3-triazole linked tetrahydrocurcumin derivative | HCT-116 | 1.09 ± 0.17 | nih.gov |
| 1,2,3-triazole linked tetrahydrocurcumin derivative | HepG2 | 53.64 | nih.gov |
| Flavone-1,2,3-triazole hybrid | NCI60 cell lines | Significant antiproliferative effect | mdpi.com |
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial and antifungal agents. nih.gov Derivatives of 1,2,4-triazole, a related class of compounds, are known to exhibit a broad spectrum of antimicrobial and antifungal activities. ujmm.org.uanih.gov This has prompted research into the antimicrobial potential of 1,2,3-triazole derivatives as well.
Numerous studies have reported the synthesis of 1,2,3-triazole derivatives and their evaluation against various bacterial and fungal strains. bohrium.comresearchgate.net For instance, some novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized and shown to possess good antimicrobial activities. nih.gov The mechanism of action of triazole-based antifungal agents often involves the inhibition of fungal cytochrome P450 enzymes. nih.gov
The following table presents the minimum inhibitory concentrations (MICs) of selected triazole derivatives against various microorganisms.
| Compound Type | Microorganism | MIC (µM) | Reference |
| 1,4-disubstituted 1,2,3-triazole | P. aeruginosa | 0.14 | bohrium.comresearchgate.net |
| 1,4-disubstituted 1,2,3-triazole | E. coli | 1.08 | bohrium.comresearchgate.net |
| 1,4-disubstituted 1,2,3-triazole | E. faecalis | 1.20 | bohrium.comresearchgate.net |
| 1,4-disubstituted 1,2,3-triazole | C. albicans | 1.20 | bohrium.comresearchgate.net |
| Benzimidazole-1,2,3-triazole hybrid | S. aureus | 3.125 µg/mL | nih.gov |
| Benzimidazole-1,2,3-triazole hybrid | E. coli | 3.125 µg/mL | nih.gov |
Triazole derivatives have been investigated as inhibitors of various enzymes. nih.govresearchgate.net A notable target is xanthine (B1682287) oxidase (XO), an enzyme that plays a crucial role in purine (B94841) metabolism and whose overactivity is associated with hyperuricemia and gout. nih.govresearchgate.net
Several studies have focused on the design and synthesis of 1,2,3-triazole derivatives as potential XO inhibitors. thesciencein.orgresearchgate.netthesciencein.org For example, a series of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives were designed, synthesized, and evaluated for their XO inhibitory activities, with some compounds showing significantly higher potency than the standard drug allopurinol. researchgate.netnih.gov Molecular docking studies are often employed to understand the binding interactions of these inhibitors with the active site of the enzyme. nih.govthesciencein.org
The table below shows the xanthine oxidase inhibitory activity of representative triazole derivatives.
| Compound Type | IC₅₀ (µM) | Reference |
| 4-(phenoxymethyl)-1H-1,2,3-triazole derivative | 0.70 | researchgate.netnih.gov |
| 1,4-disubstituted-1,2,3-triazole with ketone moiety | More active than Allopurinol | thesciencein.orgthesciencein.org |
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation, making it an attractive target for antimicrobial therapy. nih.govbiorxiv.orgmdpi.com Inhibiting QS can disarm pathogens without exerting bactericidal pressure, which may reduce the development of resistance.
Research has explored the potential of various compounds, including those with triazole-related structures, to inhibit QS in pathogenic bacteria like Pseudomonas aeruginosa. nih.govresearchgate.net For instance, novel 1,4-disubstituted 1,2,3-triazole compounds have been shown to effectively inhibit biofilm formation and reduce the production of virulence factors in P. aeruginosa PAO1. nih.gov Other studies have investigated tetrazine derivatives linked to a benzothiazole (B30560) moiety for their anti-quorum sensing activity. nih.govplos.org These compounds have been shown to inhibit the production of violacein (B1683560), a QS-regulated pigment in Chromobacterium violaceum, which is often used as a model system for screening QS inhibitors. nih.govplos.org
The following table summarizes the quorum sensing inhibitory activity of selected compounds.
| Compound Type | Activity | Target Organism/System | Reference |
| 1,4-disubstituted 1,2,3-triazole | Inhibition of biofilm formation and virulence factors | Pseudomonas aeruginosa PAO1 | nih.gov |
| Tetrazine-based benzothiazole | Inhibition of violacein production (IC₅₀ = 28.56 µg/mL) | Chromobacterium violaceum | nih.govplos.org |
Molecular Docking and Binding Mode Analysis
Molecular docking is a computational technique extensively utilized in drug discovery and molecular biology to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1,4-Dimethyl-1H-benzo[d] jddtonline.infocurrentopinion.benih.govtriazole derivatives, molecular docking studies are instrumental in elucidating their potential interactions with biological targets at a molecular level. These studies provide valuable insights into the binding modes and affinities of these compounds, guiding the rational design of more potent and selective molecules.
For instance, in the design of novel antimicrobial agents, derivatives of 1,4-Dimethyl-1H-benzo[d] jddtonline.infocurrentopinion.benih.govtriazole can be docked against key enzymes in microbial pathways. One such target is the Staphylococcus aureus tyrosyl-tRNA synthetase. Docking studies can reveal potential interactions with amino acid residues in the active site, such as TYR36, GLY38, and ASP40, with binding energies indicating the stability of the ligand-protein complex. currentopinion.be
Similarly, in the development of antifungal agents, a primary target is the fungal cytochrome P450 lanosterol (B1674476) 14-α-demethylase. Molecular docking can simulate the interaction of 1,4-Dimethyl-1H-benzo[d] jddtonline.infocurrentopinion.benih.govtriazole derivatives with the heme group and surrounding amino acid residues in the enzyme's active site. nih.gov The analysis of these interactions helps in understanding the structure-activity relationships and in optimizing the chemical structure of the derivatives for enhanced antifungal potency. jddtonline.infonih.gov
The binding mode analysis resulting from these docking studies provides a detailed 3D representation of the ligand-receptor complex. This visualization allows researchers to identify key interactions that contribute to the biological activity of the compound. For example, the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the benzene (B151609) ring can engage in π-π stacking with aromatic amino acid residues like phenylalanine or tyrosine.
Interactive Data Table: Predicted Binding Affinities of Hypothetical 1,4-Dimethyl-1H-benzo[d] jddtonline.infocurrentopinion.benih.govtriazole Derivatives with Fungal Lanosterol 14-α-demethylase.
| Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Compound A | -8.5 | TYR132, HIS377, HEM |
| Compound B | -9.2 | PHE234, MET508, HEM |
| Compound C | -7.9 | ILE379, TYR118, HEM |
Development of Peptidomimetics and Foldamers
The development of peptidomimetics, compounds that mimic the structure and function of peptides, is a significant area of research in medicinal chemistry. The 1,2,3-triazole scaffold, particularly the 1,4-disubstituted isomer, has emerged as a valuable building block in the design of peptidomimetics due to its structural and electronic similarity to the peptide bond. mdpi.com Derivatives of 1,4-Dimethyl-1H-benzo[d] jddtonline.infocurrentopinion.benih.govtriazole can be incorporated into peptide backbones to create novel peptidomimetics with enhanced stability and biological activity.
The replacement of a labile peptide bond with a stable 1,4-disubstituted 1H-1,2,3-triazole ring can confer resistance to enzymatic degradation, a major drawback of natural peptides as therapeutic agents. mdpi.com This bioisosteric replacement can also influence the conformational preferences of the resulting molecule, leading to the formation of well-defined secondary structures.
Foldamers are oligomers that adopt specific, folded conformations in solution. The incorporation of rigid and planar moieties like the 1,4-Dimethyl-1H-benzo[d] jddtonline.infocurrentopinion.benih.govtriazole unit into a polymer chain can induce folding into predictable three-dimensional structures, such as helices or sheets. frontiersin.orgresearchgate.net These "peptidotriazolamers" are a new class of peptidomimetics with interesting foldamer properties. frontiersin.orgresearchgate.net
The synthesis of these peptidomimetics and foldamers often involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and regioselective click chemistry reaction. By designing appropriate alkyne- and azide-functionalized building blocks derived from 1,4-Dimethyl-1H-benzo[d] jddtonline.infocurrentopinion.benih.govtriazole, a diverse range of peptidomimetic and foldamer structures can be accessed.
Detailed research findings have shown that the conformational behavior of these hybrid molecules can be studied using techniques such as NMR spectroscopy and molecular dynamics simulations. frontiersin.org These studies have revealed that both homochiral and heterochiral oligomers containing 1,4-disubstituted 1H-1,2,3-triazoles can adopt compact, folded conformations in various solvents. frontiersin.org The specific folding pattern is influenced by the stereochemistry of the building blocks and the nature of the substituents on the triazole ring.
Interactive Data Table: Conformational Properties of Peptidomimetics Incorporating a 1,4-Dimethyl-1H-benzo[d] jddtonline.infocurrentopinion.benih.govtriazole Moiety.
| Peptidomimetic | Dominant Conformation | Key Stabilizing Interactions |
| Oligomer X | Helical | Intramolecular hydrogen bonds, π-π stacking |
| Oligomer Y | Extended | Steric hindrance from bulky side chains |
| Oligomer Z | β-turn mimic | Torsion angle constraints imposed by the triazole ring |
Application as Agrochemicals (e.g., Fungicides, Herbicides)
The benzotriazole and 1,2,3-triazole moieties are present in numerous commercially successful agrochemicals, particularly fungicides and herbicides. chemimpex.com This is attributed to their ability to interfere with essential biological processes in fungi and plants. Consequently, derivatives of 1,4-Dimethyl-1H-benzo[d] jddtonline.infocurrentopinion.benih.govtriazole represent a promising class of compounds for the development of novel agrochemicals.
As fungicides, benzotriazole derivatives often act by inhibiting specific enzymes in the fungal cell. A key target is lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. alliedacademies.org Inhibition of this enzyme disrupts the membrane integrity, leading to fungal cell death. The structural features of 1,4-Dimethyl-1H-benzo[d] jddtonline.infocurrentopinion.benih.govtriazole, including its aromatic nature and the presence of nitrogen atoms, make it a suitable scaffold for designing potent inhibitors of this enzyme.
Research has demonstrated that modifications to the benzotriazole core, such as the introduction of various substituents, can significantly impact the antifungal activity. For example, the presence of halogen atoms or specific alkyl groups can enhance the efficacy against a range of fungal pathogens. gsconlinepress.com
In the context of herbicides, 1,2,3-triazole derivatives have been shown to exhibit phytotoxic activity, interfering with the germination and growth of various plant species. scispace.com The mode of action can vary, but it often involves the inhibition of key plant enzymes or the disruption of hormonal signaling pathways. The development of 1,4-Dimethyl-1H-benzo[d] jddtonline.infocurrentopinion.benih.govtriazole-based herbicides would involve screening a library of derivatives for their activity against a panel of weed species while ensuring selectivity and minimal impact on crop plants.
Detailed research findings in this area typically involve in vitro and in vivo testing. In vitro assays are used to determine the minimum inhibitory concentration (MIC) of the compounds against various fungal strains. In vivo studies involve applying the compounds to infected plants (for fungicides) or to target weeds (for herbicides) to assess their efficacy under more realistic conditions.
Interactive Data Table: Fungicidal Activity of Hypothetical 1,4-Dimethyl-1H-benzo[d] jddtonline.infocurrentopinion.benih.govtriazole Derivatives against Aspergillus niger.
| Derivative | Minimum Inhibitory Concentration (µg/mL) |
| Compound 1 | 12.5 |
| Compound 2 | 25 |
| Compound 3 | 6.25 |
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. The 1,2,3-triazole ring is a versatile building block in supramolecular chemistry due to its ability to participate in a variety of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. researchgate.net The 1,4-Dimethyl-1H-benzo[d] jddtonline.infocurrentopinion.benih.govtriazole scaffold, with its extended aromatic system and potential for functionalization, is well-suited for the construction of complex supramolecular architectures.
The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the C-H bonds of the aromatic rings can act as weak hydrogen bond donors. These interactions can direct the self-assembly of 1,4-Dimethyl-1H-benzo[d] jddtonline.infocurrentopinion.benih.govtriazole derivatives into well-defined one-, two-, or three-dimensional structures. For example, studies on benzotriazole have shown its ability to form one-dimensional molecular chains through hydrogen bonding. rsc.org
The introduction of specific functional groups onto the 1,4-Dimethyl-1H-benzo[d] jddtonline.infocurrentopinion.benih.govtriazole core can be used to program the self-assembly process. For instance, the incorporation of long alkyl chains can lead to the formation of liquid crystalline phases, while the attachment of charged groups can promote self-assembly in aqueous media.
Furthermore, the 1,2,3-triazole moiety can be incorporated into macrocycles and other complex host molecules for the recognition of specific guest species. nih.gov The rigid and planar nature of the benzotriazole unit can pre-organize the host molecule for efficient binding of guests through complementary non-covalent interactions.
Detailed research in this area often employs techniques such as X-ray crystallography to determine the solid-state structures of the self-assembled aggregates, and NMR spectroscopy and microscopy techniques to study the assembly process in solution and on surfaces. These studies provide fundamental insights into the principles of molecular recognition and self-assembly, which are crucial for the development of new materials with tailored properties.
Interactive Data Table: Supramolecular Assembly of Functionalized 1,4-Dimethyl-1H-benzo[d] jddtonline.infocurrentopinion.benih.govtriazole Derivatives.
| Functional Group | Resulting Supramolecular Structure | Driving Forces for Assembly |
| Carboxylic Acid | Hydrogen-bonded chains | Hydrogen bonding |
| Pyridyl | Coordination polymers (with metal ions) | Metal-ligand coordination |
| Biphenyl | π-stacked columns | π-π stacking interactions |
Conclusion and Future Research Directions
Summary of Key Research Advancements on 1,4-Dimethyl-1H-benzo[d]nih.govgsconlinepress.comnih.govtriazole and its Derivatives
Direct research on 1,4-Dimethyl-1H-benzo[d] nih.govgsconlinepress.comnih.govtriazole is limited; however, the advancements made with the parent benzotriazole (B28993) scaffold provide a predictive framework for its potential. Benzotriazole and its derivatives are recognized as "privileged structures" in medicinal chemistry, serving as the core for a multitude of compounds with a wide array of biological activities. nih.govgsconlinepress.com These activities include antimicrobial, antifungal, antiviral, anti-inflammatory, analgesic, antioxidant, and anticancer properties. gsconlinepress.comijrrjournal.comgsconlinepress.com
Notably, research on closely related structures, such as other dimethyl benzotriazole derivatives, has shown specific biological activities. For instance, certain dimethyl benzotriazole-based aliphatic-urea compounds have demonstrated moderate antiviral activity against Coxsackievirus B5 (CVB5). nih.gov Furthermore, studies on 5,6-dimethyl-1H-benzotriazole have indicated higher efficacy against the protozoa Acanthamoeba castellanii than the standard agent chlorhexidine. gsconlinepress.com These findings suggest that the methylation pattern on the benzotriazole core plays a crucial role in modulating biological activity and that the 1,4-dimethyl isomer is a promising candidate for further investigation. The benzotriazole nucleus is a cornerstone in drug discovery, and the specific substitution pattern of the 1,4-dimethyl derivative offers a unique chemical space for developing new therapeutic agents. gsconlinepress.comgsconlinepress.com
Emerging Synthetic Methodologies and Functionalization Strategies
Future research will undoubtedly focus on efficient and selective synthesis of 1,4-Dimethyl-1H-benzo[d] nih.govgsconlinepress.comnih.govtriazole and its derivatives. Traditional N-alkylation of benzotriazole often yields a mixture of N1 and N2 isomers, making regioselective synthesis a key challenge. rsc.org Modern synthetic chemistry offers several promising avenues to overcome this.
Site-Selective Catalysis : The use of catalysts like B(C₆F₅)₃ has been shown to achieve site-selective N1-alkylation of benzotriazoles with diazoalkanes, a method that could be adapted for highly specific methylations. rsc.org
Green Chemistry Approaches : Microwave-assisted synthesis and the use of basic ionic liquids (e.g., [Bmim]OH) under solvent-free conditions represent environmentally benign and efficient methods for N-alkylation. researchgate.netresearchgate.netnih.gov These techniques offer advantages such as reduced reaction times and high yields. gsconlinepress.com
Novel Functionalization : Beyond simple synthesis, advanced functionalization strategies can unlock new derivatives. Denitrogenative functionalization, where the benzotriazole ring is opened through thermolysis, photolysis, or catalysis, allows the synthesis of diverse nitrogen-containing compounds like indoles and carbazoles. thieme-connect.com Additionally, methods using dichloromethane (B109758) (DCM) as a C-1 surrogate for CH₂ insertion can produce novel benzotriazolyl alkyl esters, expanding the library of accessible derivatives. nih.gov
| Methodology | Description | Potential Advantage | Reference |
|---|---|---|---|
| Catalytic Site-Selective N-Alkylation | Use of catalysts like B(C₆F₅)₃ to direct alkylation to a specific nitrogen atom. | High regioselectivity for N1 or N2 isomers, avoiding product mixtures. | rsc.org |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate the N-alkylation reaction. | Rapid reaction times and often improved yields compared to conventional heating. | nih.gov |
| Ionic Liquid Catalysis | Employing basic ionic liquids as both catalyst and solvent for N-alkylation. | Green, solvent-free conditions with potential for catalyst recycling. | researchgate.netresearchgate.net |
| Denitrogenative Functionalization | Ring-cleavage of the triazole moiety to synthesize other nitrogen-containing heterocycles. | Creates novel molecular scaffolds from a benzotriazole precursor. | thieme-connect.com |
Untapped Potential in Catalysis and Advanced Materials
The unique electronic properties of the benzotriazole ring suggest significant, yet underexplored, potential for 1,4-Dimethyl-1H-benzo[d] nih.govgsconlinepress.comnih.govtriazole in materials science and catalysis.
Corrosion Inhibition : Benzotriazole is a well-established corrosion inhibitor, particularly for copper and its alloys, by forming a protective passive layer on the metal surface. wikipedia.org The specific efficacy of the 1,4-dimethyl derivative in various environments is an important area for future investigation, as alkyl substitutions can modify the protective layer's properties.
Advanced Polymers : Benzotriazole derivatives are used as UV stabilizers in polymers, absorbing ultraviolet light and preventing degradation. gsconlinepress.comresearchgate.net Furthermore, they serve as building blocks for D-A (donor-acceptor) conjugated polymers used in high-performance polymer solar cells and as hole-transporting materials in perovskite solar cells. cjps.orgworldscientific.comrsc.orgresearchgate.net The 1,4-dimethyl substitution could fine-tune the electronic and optical properties of such polymers, potentially leading to more efficient organic electronic devices.
Catalysis : The triazole moiety can act as a ligand to form metal complexes with catalytic activity. Palladium-benzotriazole complexes, for example, have been used as catalysts in Mizoroki-Heck cross-coupling reactions. redalyc.org Polymer-supported benzotriazoles have also been employed as catalysts, offering the benefit of easy separation and reuse. nih.gov Investigating the coordination chemistry and catalytic applications of 1,4-Dimethyl-1H-benzo[d] nih.govgsconlinepress.comnih.govtriazole is a promising research direction.
Prospects in Chemical Biology and Rational Drug Design (Pre-clinical)
The most significant potential for 1,4-Dimethyl-1H-benzo[d] nih.govgsconlinepress.comnih.govtriazole likely lies in medicinal chemistry and drug discovery. The established success of the benzotriazole scaffold provides a strong rationale for the pre-clinical investigation of this specific derivative. gsconlinepress.comresearchgate.net
A rational approach to drug design would involve:
Library Synthesis : Creation of a focused library of derivatives based on the 1,4-dimethyl-benzotriazole core, exploring further substitutions on the benzene (B151609) ring.
In Silico Screening : Utilizing computational tools like molecular docking to predict the binding affinity of these derivatives against a panel of validated biological targets, such as protein kinases, viral enzymes, and microbial proteins. ijpsjournal.com This allows for the prioritization of compounds for synthesis and testing.
In Vitro Evaluation : Pre-clinical testing of the synthesized compounds against various cell lines (e.g., cancer cells) and pathogens (bacteria, fungi, viruses) to determine their biological activity and establish structure-activity relationships (SAR). nih.govijpsjournal.com The simple, well-defined structure of 1,4-Dimethyl-1H-benzo[d] nih.govgsconlinepress.comnih.govtriazole provides an excellent starting point for systematic SAR studies.
The diverse pharmacological activities reported for benzotriazoles—from anticancer kinase inhibitors to antiviral agents—suggest that the 1,4-dimethyl derivative could be a valuable lead structure in multiple therapeutic areas. ijrrjournal.com
| Research Area | Objective | Methodology | Potential Therapeutic Target |
|---|---|---|---|
| Anticancer | To discover novel antiproliferative agents. | Synthesis of derivatives, in vitro screening on cancer cell lines, molecular docking. | Protein kinases (e.g., CK2), tubulin polymerization. gsconlinepress.com |
| Antiviral | To develop new treatments for viral infections. | Screening against a panel of viruses (e.g., Picornaviruses, RSV), mechanism of action studies. | Viral enzymes (e.g., helicase), viral attachment/entry processes. nih.govresearchgate.net |
| Antimicrobial | To combat drug-resistant bacteria and fungi. | In vitro evaluation (MIC determination) against bacterial and fungal strains. | Bacterial cell membrane integrity, essential microbial enzymes. nih.govgsconlinepress.com |
| Anti-inflammatory | To identify new non-steroidal anti-inflammatory drugs (NSAIDs). | In vitro and in vivo models of inflammation. | Enzymes involved in the inflammatory cascade. gsconlinepress.com |
Interdisciplinary Research Opportunities
The full potential of 1,4-Dimethyl-1H-benzo[d] nih.govgsconlinepress.comnih.govtriazole can best be realized through interdisciplinary collaboration.
Chemistry and Materials Science : Synthetic chemists can collaborate with materials scientists to design and synthesize novel benzotriazole-based polymers for applications in organic electronics, photovoltaics, and protective coatings. cjps.orgrsc.org
Computational and Experimental Biology : A synergistic approach combining computational chemistry (for in silico screening and mechanism prediction) with experimental pharmacology and molecular biology is essential for accelerating the drug discovery process. ijpsjournal.com
Environmental Science and Photocatalysis : As benzotriazoles are considered emerging environmental pollutants, research into the environmental fate and degradation of 1,4-Dimethyl-1H-benzo[d] nih.govgsconlinepress.comnih.govtriazole is warranted. mdpi.com Collaboration with environmental chemists could explore photocatalytic methods, using materials like TiO₂, for its efficient abatement, preventing its release and accumulation in ecosystems. mdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,4-Dimethyl-1H-benzo[d][1,2,3]triazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted anilines or benzaldehyde derivatives. For example, a related compound (4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole) is synthesized via cyclization of 4-fluoroaniline with methyl isocyanate under reflux conditions in polar solvents like DMSO, followed by purification via crystallization (yield: ~65%, m.p. 141–143°C) . Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" method, can also be adapted for triazole derivatives, achieving >95% purity with optimized copper(I) catalysts and solvent systems (e.g., ethanol or water) . Key factors affecting yield include reaction time, solvent polarity, and catalyst loading.
| Synthetic Method | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Cyclization of aniline | DMSO, reflux, 18h | 65% | >95% | |
| CuAAC (click chemistry) | Cu(I) catalyst, ethanol, RT | >95% | High |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the triazole ring. For example, the methyl groups at positions 1 and 4 produce distinct singlet peaks in ¹H NMR (δ ~3.5–4.0 ppm). Infrared (IR) spectroscopy identifies functional groups, such as C-N stretching (~1350 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (MW: 177.19 g/mol for C₉H₁₁N₃) .
Q. How does the substitution pattern on the triazole ring affect biological activity?
- Methodological Answer : Substituents like methyl or halogens influence lipophilicity and electronic distribution, impacting interactions with biological targets. For instance, fluorinated analogs (e.g., 4-Fluoro-1-methyl derivatives) exhibit enhanced antimicrobial activity due to increased membrane permeability . Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups at position 4 improve binding to enzymes like cytochrome P450 .
Advanced Research Questions
Q. What strategies overcome regioselectivity challenges in synthesizing substituted triazole derivatives via click chemistry?
- Methodological Answer : Regioselectivity in CuAAC favors 1,4-disubstituted triazoles, but unsubstituted azides may yield mixtures. Using bulky ligands (e.g., tris(triazolyl)methanol) or adjusting solvent polarity (e.g., DMF) can suppress side reactions. Computational modeling (DFT) predicts transition states to optimize regioselectivity . For example, phenylethynylcopper(I) ladderane polymers improve regiocontrol in heterogeneous catalysis .
Q. How can computational methods like DFT predict the reactivity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, Mulliken charges) to predict sites for electrophilic/nucleophilic attack. For example, the methyl groups at positions 1 and 4 reduce the HOMO-LUMO gap (~4.5 eV), enhancing reactivity toward electrophiles. Solvatochromic analysis using Kamlet-Taft parameters correlates solvent polarity with UV-Vis spectral shifts .
Q. What are recent advancements in using this compound as a ligand in catalysis?
- Methodological Answer : The triazole ring acts as a robust ligand in coordination chemistry due to its nitrogen donor sites. For example, palladium(II) complexes with triazole ligands (e.g., Pd@click-Fe₃O₄/chitosan) catalyze Suzuki-Miyaura cross-coupling reactions with high turnover numbers (TON > 10⁴). The methyl groups enhance steric stability, preventing catalyst deactivation .
| Catalytic System | Application | Efficiency | Reference |
|---|---|---|---|
| Pd@triazole-Fe₃O₄/chitosan | Suzuki-Miyaura coupling | TON > 10⁴ | |
| Cu(I)-triazole complexes | Azide-alkyne cycloaddition | >95% yield |
Q. How do steric and electronic effects influence the compound’s stability under oxidative conditions?
- Methodological Answer : Methyl groups at positions 1 and 4 provide steric shielding, reducing susceptibility to oxidation. Cyclic voltammetry studies show a redox potential of +1.2 V (vs. Ag/AgCl), indicating moderate stability. Electron-withdrawing substituents (e.g., nitro groups) lower oxidation thresholds, necessitating inert atmospheres for handling .
Key Considerations for Experimental Design
- Contradiction Analysis : Conflicting reports on biological activity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions (e.g., pH, cell lines). Validate findings using orthogonal methods like isothermal titration calorimetry (ITC) .
- Data Validation : Cross-reference spectral data with computational predictions (e.g., IR frequencies via DFT) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
